molecular formula C13H13NO B018922 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile CAS No. 861960-34-1

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

Cat. No.: B018922
CAS No.: 861960-34-1
M. Wt: 199.25 g/mol
InChI Key: MGJHVZKRAOYORH-UHFFFAOYSA-N
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Description

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile is an organic compound that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon commonly found in coal tar. It appears as a white crystalline solid and has a molecular weight of 199.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-3,4-dihydronaphthalen-1(2H)-one.

    Reaction with Acetonitrile: The intermediate is then reacted with acetonitrile in the presence of a base such as sodium hydroxide.

    Purification: The product is purified using silica gel column chromatography with a solvent system like dichloromethane and methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including analgesic and anesthetic properties.

    Medicine: Similar compounds have been explored for their pharmacological activities, suggesting potential therapeutic applications.

    Industry: It is used in the development of new materials and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in pain modulation or other physiological processes.

    Pathways: The compound’s effects are mediated through pathways that regulate cellular responses to external stimuli, potentially involving neurotransmitter systems.

Comparison with Similar Compounds

    Methoxyflurane: Known for its analgesic properties.

    Paeonol Derivatives: Studied for their pharmacological activities.

    Methoxy-Containing Pharmacological Agents: Explored for various therapeutic applications

Uniqueness: 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activities. Its methoxy group and naphthalene core make it a versatile intermediate in organic synthesis and a candidate for further pharmacological studies.

Properties

IUPAC Name

2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJHVZKRAOYORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC=C2CC#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461218
Record name (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861960-34-1
Record name 3,4-Dihydro-7-methoxy-1-naphthaleneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861960-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

There are introduced into a 670 litre reactor 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid and 15.6 kg of heptanoic acid in toluene in the presence of 12.7 kg of benzylamine. The mixture is heated at reflux. When all the starting substrate has disappeared, the solution is cooled and filtered. The precipitate obtained is washed with toluene and then the filtrate obtained is washed with a 2N sodium hydroxide solution and subsequently with water until neutral. After removal of the solvent by evaporation, the resulting solid is recrystallised from an ethanol/water (80/20) mixture to give the title product in a yield of 90% and with a chemical purity exceeding 99%.
Quantity
85 kg
Type
reactant
Reaction Step One
Quantity
60.3 kg
Type
reactant
Reaction Step One
Quantity
15.6 kg
Type
reactant
Reaction Step One
Quantity
12.7 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

There are introduced into a 670 litre reactor 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid and 15.6 kg of heptanoic acid in toluene in the presence of 11.0 kg of aniline. The mixture is heated at reflux. When all the starting substrate has disappeared, the solution is cooled and filtered. The precipitate obtained is washed with toluene and then the filtrate obtained is washed with a 2N sodium hydroxide solution and subsequently with water until neutral. After removal of the solvent by evaporation, the resulting solid is recrystallised from an ethanol/water (80/20) mixture to give the title product in a yield of 87% and with a chemical purity exceeding 99%.
Quantity
85 kg
Type
reactant
Reaction Step One
Quantity
60.3 kg
Type
reactant
Reaction Step One
Quantity
15.6 kg
Type
reactant
Reaction Step One
Quantity
11 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

There are introduced into a 670 litre reactor 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid and 15.6 kg of heptanoic acid in toluene in the presence of 12.7 kg of benzylamine (or 11.0 kg of aniline). The mixture is heated at reflux. When all the starting substrate has disappeared, the solution is cooled and filtered. The precipitate obtained is washed with toluene and then the filtrate obtained is washed with 2N sodium hydroxide solution and then with water until neutrality. After evaporating off the solvent, the solid obtained is recrystallised from an ethanol/water (80/20) mixture to yield the title product in a yield of 90% and with a chemical purity of more than 99%.
Quantity
85 kg
Type
reactant
Reaction Step One
Quantity
60.3 kg
Type
reactant
Reaction Step One
Quantity
15.6 kg
Type
reactant
Reaction Step One
Quantity
12.7 kg
Type
reactant
Reaction Step One
Quantity
11 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 2
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 3
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 4
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 6
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

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